

Spectroscopic data for 2-Methyl-2-propyl-1,3-propanediol

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Compound of Interest

Compound Name:	2-Methyl-2-propylpropane-1,3-diyl dinicotinate
CAS No.:	13671-63-1
Cat. No.:	B084468

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An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-2-propyl-1,3-propanediol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-propyl-1,3-propanediol (CAS No: 78-26-2), a key intermediate and active metabolite in the synthesis of several pharmaceutical compounds.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the infrared (IR), nuclear magnetic resonance (^1H and ^{13}C NMR), and mass spectrometry (MS) data of the compound. The guide emphasizes the causal relationship between the molecular structure and its spectral output, providing field-proven insights and self-validating experimental protocols. All data and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Scientific Context

2-Methyl-2-propyl-1,3-propanediol, also known as 2,2-Bis(hydroxymethyl)pentane, is a simple alkyl diol with a molecular formula of $C_7H_{16}O_2$ and a molecular weight of 132.20 g/mol .[2]

Beyond its role as a chemical building block, this compound exhibits intrinsic pharmacological activity, including sedative, anticonvulsant, and muscle relaxant effects.[1] Its significance in drug development is highlighted by its status as both a synthetic precursor to and an active metabolite of widely recognized tranquilizers such as Meprobamate and Carisoprodol.[1]

A thorough understanding of its spectroscopic signature is paramount for quality control, metabolic studies, and the development of new synthetic routes. This guide provides a foundational spectroscopic characterization to support these research and development endeavors.

Molecular Structure and Spectroscopic Predictions

The structural features of 2-Methyl-2-propyl-1,3-propanediol dictate its spectroscopic characteristics. The molecule contains a quaternary carbon bonded to a methyl group, a propyl group, and two hydroxymethyl ($-CH_2OH$) groups. This structure predicts specific, identifiable signals in various spectroscopic techniques.

Caption: Molecular Structure of 2-Methyl-2-propyl-1,3-propanediol.

Infrared (IR) Spectroscopy

Theoretical Principles and Interpretation

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For 2-Methyl-2-propyl-1,3-propanediol, the most prominent features are expected to arise from the O-H and C-H stretching vibrations, as well as C-O stretching.

- **O-H Stretch:** A strong, broad absorption band is anticipated in the region of $3200-3600\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl groups.
- **C-H Stretch:** Sharp peaks just below 3000 cm^{-1} ($2850-2960\text{ cm}^{-1}$) are expected, corresponding to the stretching vibrations of the sp^3 hybridized C-H bonds in the methyl and methylene groups.
- **C-O Stretch:** A strong absorption in the $1000-1260\text{ cm}^{-1}$ region is indicative of the C-O single bond stretching in the primary alcohol functional groups.

Experimental Data Summary

The following table summarizes the characteristic absorption bands observed in the IR spectrum of 2-Methyl-2-propyl-1,3-propanediol.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (hydrogen-bonded)
2955-2870	Strong, Sharp	C-H stretch (alkyl)
1465	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
~1040	Strong	C-O stretch (primary alcohol)

Data is representative and compiled from typical spectra of primary diols.[3]

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

This protocol ensures a high-quality, reproducible IR spectrum for a solid sample.

- **Sample Preparation:** Dry 1-2 mg of 2-Methyl-2-propyl-1,3-propanediol and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove any residual water.
- **Grinding:** In a dry agate mortar and pestle, gently grind the KBr. Add the sample and continue to grind until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the IR beam.
- **Pellet Formation:** Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: Perform a baseline correction and label the significant peaks.

Caption: Workflow for IR Spectrum Acquisition via KBr Pellet Method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Caption: Proton Environments in 2-Methyl-2-propyl-1,3-propanediol.

¹H NMR Spectroscopy

Interpretation: The proton NMR spectrum is predicted to show six distinct signals corresponding to the chemically non-equivalent protons labeled (a) through (f).

- Signal (a) - CH₃: A singlet, integrating to 3 protons.
- Signal (b) - Propyl CH₂: A triplet, integrating to 2 protons, coupled to the adjacent CH₂ group (c).
- Signal (c) - Propyl CH₂: A sextet, integrating to 2 protons, coupled to both adjacent CH₂ (b) and CH₃ (d) groups.
- Signal (d) - Propyl CH₃: A triplet, integrating to 3 protons, coupled to the adjacent CH₂ group (c).
- Signal (e) - CH₂OH: A singlet, integrating to 4 protons. The two CH₂ groups are chemically equivalent. Coupling to the OH proton is often not observed due to rapid chemical exchange.
- Signal (f) - OH: A broad singlet, integrating to 2 protons. Its chemical shift can be highly variable depending on concentration and solvent.[4]

Experimental Data Summary (^1H NMR)

Label	Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
(d)	$-\text{CH}_2\text{CH}_2\text{CH}_3$	~ 0.9	Triplet	3H
(a)	$-\text{C}-\text{CH}_3$	~ 1.0	Singlet	3H
(c)	$-\text{CH}_2\text{CH}_2\text{CH}_3$	~ 1.3	Multiplet	2H
(b)	$-\text{CCH}_2\text{CH}_2\text{CH}_3$	~ 1.4	Multiplet	2H
(f)	$-\text{OH}$	Variable (e.g., $\sim 2.5-3.5$)	Broad Singlet	2H
(e)	$-\text{CH}_2\text{OH}$	~ 3.5	Singlet	4H

Data acquired in
 CDCl_3 ,
representative
values.[4][5]

 ^{13}C NMR Spectroscopy

Interpretation: Due to molecular symmetry, the ^{13}C NMR spectrum is expected to show six distinct signals for the seven carbon atoms. The two hydroxymethyl carbons are equivalent.

Experimental Data Summary (^{13}C NMR)

Assignment	Chemical Shift (δ , ppm)
Propyl CH ₃	~14.5
Propyl -CH ₂ -	~17.0
Quaternary -C-CH ₃	~21.0
Propyl -CH ₂ -	~38.0
C-quat	~43.0
-CH ₂ OH	~70.0

Data acquired in CDCl₃, representative values.

[6]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of 2-Methyl-2-propyl-1,3-propanediol.
- Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5][6] Chloroform-d is a common choice for its ability to dissolve many organic compounds.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the tube into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay).
 - Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets.

Mass Spectrometry (MS)

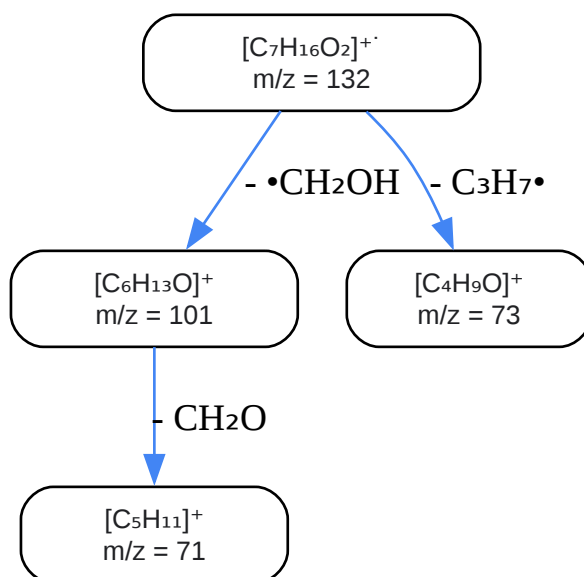
Principles and Expected Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak (M^+) for 2-Methyl-2-propyl-1,3-propanediol would be at $m/z = 132$. However, for alcohols, this peak is often weak or absent.

The fragmentation is typically dominated by:

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
- Dehydration: Loss of a water molecule ($M-18$).

A major expected fragmentation is the loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$, 31 Da), leading to a stable cation at $m/z = 101$.



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Caption: Plausible EI-MS Fragmentation Pathway.

Experimental Data Summary

m/z	Relative Intensity	Proposed Fragment
101	High	[M - CH ₂ OH] ⁺
73	Medium	[M - C ₃ H ₇] ⁺
71	High	[M - CH ₂ OH - CH ₂ O] ⁺
55	Medium	[C ₄ H ₇] ⁺
43	Base Peak	[C ₃ H ₇] ⁺

Data is representative of EI-MS spectra for similar diols.[3]

Experimental Protocol: Acquiring an EI-MS Spectrum

- **Sample Introduction:** Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** In the ion source, the sample is vaporized and bombarded with electrons (typically at 70 eV).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Ions are detected, and their abundance is recorded to generate the mass spectrum.

Safety and Handling

2-Methyl-2-propyl-1,3-propanediol is classified as harmful if swallowed and may cause eye irritation.[7]

- **Personal Protective Equipment (PPE):** Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]
- **Handling:** Use with adequate ventilation. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[7]

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7]
- First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. If ingested, do NOT induce vomiting and seek immediate medical attention.[7]

References

- Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer. ([Link])
- 2-Methyl-2-propylpropane-1,3-diol | C7H16O2. PubChem. ([Link])
- 2-Methyl-2-propyl-1, 3-Propanediol - [13C NMR] - Chemical Shifts. SpectraBase. ([Link])
- 1,3-Propanediol, 2-methyl-2-propyl-. NIST Chemistry WebBook. ([Link])
- 2-Methyl-2-propyl-1, 3-Propanediol - [1H NMR] - Chemical Shifts. SpectraBase. ([Link])
- 2-Methyl-2-propyl-1,3-propanediol. Wikipedia. ([Link])

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Sources

1. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
2. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 1,3-Propanediol, 2-methyl-2-propyl- [webbook.nist.gov]
4. 2-Methyl-2-propyl-1,3-propanediol(78-26-2) 1H NMR [m.chemicalbook.com]
5. spectrabase.com [spectrabase.com]
6. spectrabase.com [spectrabase.com]
7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
8. chemicalbook.com [chemicalbook.com]

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